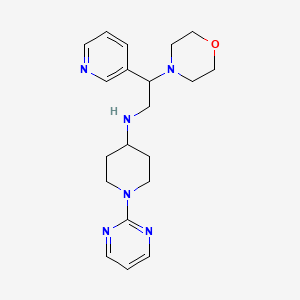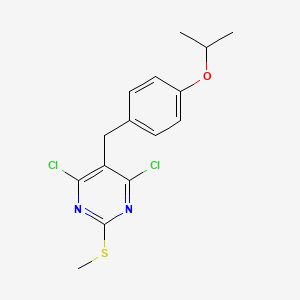![molecular formula C18H25N3O3 B5670047 2-(2-methoxyethyl)-9-(pyridin-2-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670047.png)
2-(2-methoxyethyl)-9-(pyridin-2-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the compound , can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves in situ activation of the pyridine ring, followed by intramolecular addition of an attached β-dicarbonyl nucleophile, facilitated by Ti(OiPr)4 (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
Studies on diazaspiro[5.5]undecane derivatives highlight their complex molecular structures. For instance, the synthesis and crystal structure of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane were detailed through X-ray diffraction, showcasing the compound's intricate molecular architecture and supramolecular networking formed by intermolecular hydrogen bonds (Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, indicating their reactive nature. For example, the base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones offers a methodology for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones spiro-heterocyclic derivatives, elucidating the compounds' versatile reactivity and potential for creating complex molecular structures (Islam et al., 2017).
Physical Properties Analysis
The physical properties of related spirocyclic compounds have been explored through various spectroscopic techniques. For instance, the study on 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one using nuclear magnetic resonance spectroscopy provides valuable insights into the structure and characteristics of these compounds, underscoring the significance of such analyses in understanding the compound's physical attributes (Zhang et al., 2008).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives have been studied extensively, with research focusing on their reactivity and potential for forming diverse chemical structures. The synthesis and evaluation of various diazaspiro[5.5]undecane derivatives have led to the discovery of compounds with significant biological activity, highlighting the chemical versatility and potential utility of these compounds in drug development and other applications (Smyth et al., 2001).
Propriétés
IUPAC Name |
2-(2-methoxyethyl)-9-(pyridine-2-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-24-13-12-21-14-18(6-5-16(21)22)7-10-20(11-8-18)17(23)15-4-2-3-9-19-15/h2-4,9H,5-8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMRVZDXGIDIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCC1=O)CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2,4-dichlorophenoxy)acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5669971.png)
![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-pyrazinecarboxamide](/img/structure/B5669992.png)
![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5669997.png)
![(3R*,5R*)-5-(morpholin-4-ylcarbonyl)-N-[(5-phenyl-2-furyl)methyl]piperidine-3-carboxamide](/img/structure/B5670005.png)
![1-[2-(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5670009.png)
![4-piperidin-3-yl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5670015.png)
![5-methyl-1'-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5670027.png)
![2-{[(2,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5670037.png)

![ethyl 4-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}benzoate](/img/structure/B5670063.png)
![1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5670067.png)
![1-methyl-2-oxo-8-(2-pyrimidinylmethyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5670071.png)
